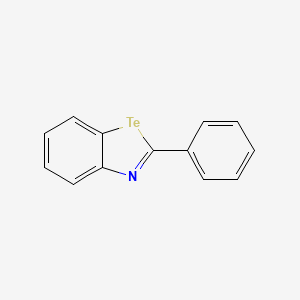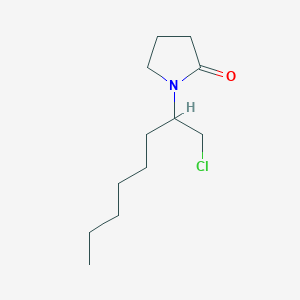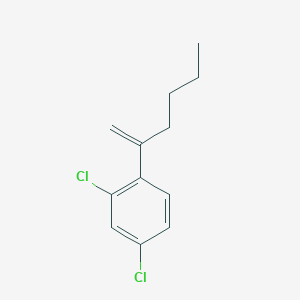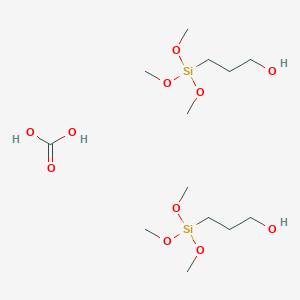
2-Phenyl-1,3-benzotellurazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-benzotellurazole is an organotellurium compound characterized by a benzene ring fused to a tellurazole ring with a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzotellurazole typically involves the reaction of di(o-amino-phenyl)ditelluride with sodium borohydride and carbon disulfide in a solution of hexametapol. This method yields the target product with a significant efficiency . Another approach involves the interaction of 1,3-benzotellurazol-2-thiol with methyl iodide in the presence of triethylamine in an acetonitrile-water mixture .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,3-benzotellurazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group and other substituents on the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents, while nucleophilic substitutions may involve strong bases or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-benzotellurazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Phenyl-1,3-benzotellurazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium center can participate in redox reactions, influencing various biochemical pathways. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
1,3-Benzotellurazole: Lacks the phenyl group but shares the tellurazole ring structure.
2-Phenyl-1,3-benzoselenazole: Similar structure but with selenium instead of tellurium.
2-Phenyl-1,3-benzothiazole: Contains sulfur instead of tellurium.
Uniqueness: 2-Phenyl-1,3-benzotellurazole is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include higher atomic weight, different redox potentials, and unique interactions with biological molecules.
Propiedades
Número CAS |
89723-10-4 |
|---|---|
Fórmula molecular |
C13H9NTe |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
2-phenyl-1,3-benzotellurazole |
InChI |
InChI=1S/C13H9NTe/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
Clave InChI |
WJMSSPWVZSZCRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)



![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)

![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
